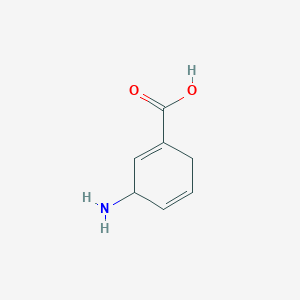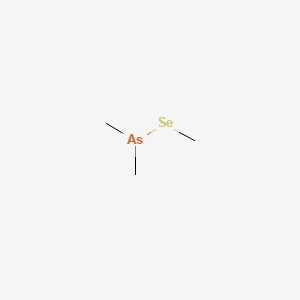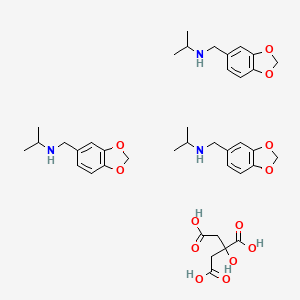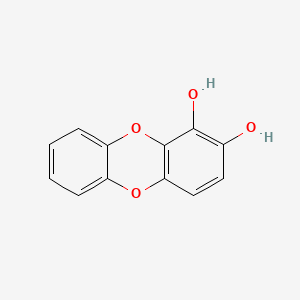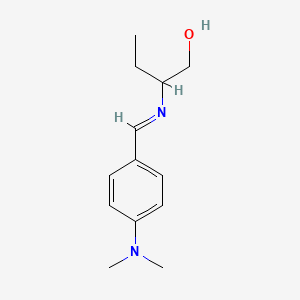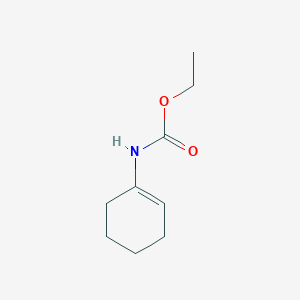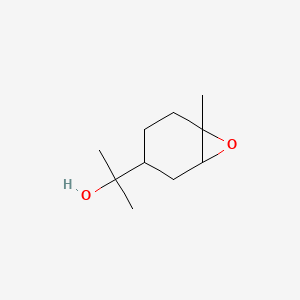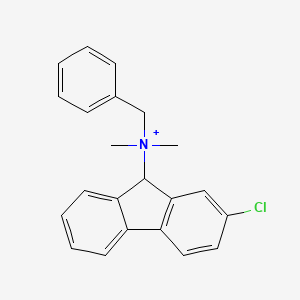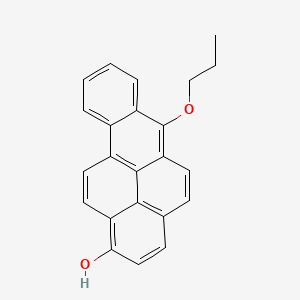
6-Propoxybenzo(a)pyren-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the propoxy group and hydroxyl group on the benzo(a)pyrene framework imparts distinct chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxybenzo(a)pyren-1-ol typically involves the functionalization of benzo(a)pyrene. One common method is the bromination of benzo(a)pyrene to form 6-bromobenzo(a)pyrene, followed by a reaction with lead tetra-acetate and n-butyl-lithium to yield benzo(a)pyren-1-ol . The propoxy group can then be introduced through an alkylation reaction using propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-Propoxybenzo(a)pyren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions activated by the hydroxyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Propoxybenzo(a)pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic materials and sensors
Mecanismo De Acción
The mechanism of action of 6-Propoxybenzo(a)pyren-1-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, it can activate the aryl hydrocarbon receptor (AhR) pathway, influencing gene expression and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-1-ol: A hydroxylated derivative with similar reactivity.
6-Bromobenzo(a)pyrene: A brominated intermediate used in the synthesis of various derivatives
Uniqueness
6-Propoxybenzo(a)pyren-1-ol is unique due to the presence of both a propoxy group and a hydroxyl group on the benzo(a)pyrene framework
Propiedades
Número CAS |
74192-63-5 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
6-propoxybenzo[a]pyren-1-ol |
InChI |
InChI=1S/C23H18O2/c1-2-13-25-23-17-6-4-3-5-15(17)16-10-11-18-20(24)12-8-14-7-9-19(23)22(16)21(14)18/h3-12,24H,2,13H2,1H3 |
Clave InChI |
NMRGAXLEGPOKLW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



